molecular formula C9H9BrF2O B14754415 5-Bromo-1,2-difluoro-3-isopropoxybenzene

5-Bromo-1,2-difluoro-3-isopropoxybenzene

Cat. No.: B14754415
M. Wt: 251.07 g/mol
InChI Key: WDEQDHOYPFBSFD-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring. This compound is widely used in organic synthesis and serves as a key intermediate in the preparation of various organic molecules .

Preparation Methods

The synthesis of 5-Bromo-1,2-difluoro-3-isopropoxybenzene typically involves a multi-step process. One common method includes the reaction of bromobenzene with difluorohydrogen to form a difluorobromobenzene intermediate. This intermediate is then reacted with isopropanol in the presence of a catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-Bromo-1,2-difluoro-3-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the aromatic ring or the substituents attached to it.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-Bromo-1,2-difluoro-3-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropoxy group allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-Bromo-1,2-difluoro-3-isopropoxybenzene can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

5-bromo-1,2-difluoro-3-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3

InChI Key

WDEQDHOYPFBSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)F)F

Origin of Product

United States

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